molecular formula C29H24N2O4S B7718745 (4E)-2-(3,4-Dimethoxyphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one

(4E)-2-(3,4-Dimethoxyphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7718745
M. Wt: 496.6 g/mol
InChI Key: IGKQSMMGWYHGII-HZHRSRAPSA-N
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Description

(4E)-2-(3,4-Dimethoxyphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3,4-Dimethoxyphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the oxazole ring and the dimethoxyphenyl group. Key steps include:

    Formation of the Quinoline Derivative: This step involves the reaction of 2-aminobenzophenone with appropriate reagents to form the quinoline core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Formation of the Oxazole Ring: This involves cyclization reactions under acidic or basic conditions.

    Final Coupling: The final step involves coupling the quinoline derivative with the oxazole intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(3,4-Dimethoxyphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could lead to the formation of reduced quinoline compounds.

Scientific Research Applications

(4E)-2-(3,4-Dimethoxyphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of (4E)-2-(3,4-Dimethoxyphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-2-(3,4-Dimethoxyphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of a quinoline core, an oxazole ring, and various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4E)-2-(3,4-dimethoxyphenyl)-4-[[8-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O4S/c1-17-8-11-22(12-9-17)36-28-21(14-19-7-5-6-18(2)26(19)31-28)15-23-29(32)35-27(30-23)20-10-13-24(33-3)25(16-20)34-4/h5-16H,1-4H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKQSMMGWYHGII-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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